molecular formula C11H14N2O2 B13311268 3-amino-4-(cyclobutylamino)benzoic Acid

3-amino-4-(cyclobutylamino)benzoic Acid

Cat. No.: B13311268
M. Wt: 206.24 g/mol
InChI Key: NUHDUDGYOAHCHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-4-(cyclobutylamino)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids It features an amino group at the third position and a cyclobutylamino group at the fourth position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(cyclobutylamino)benzoic acid typically involves multi-step organic reactions. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, and highly efficient.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced biotechnological processes. For example, recombinant strains of bacteria such as Escherichia coli can be engineered to produce aromatic compounds from renewable bio-resources . This approach is recognized as a key aspect of biorefinery research.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(cyclobutylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino groups into corresponding nitro groups.

    Reduction: Reduction reactions can convert nitro groups back to amino groups using reducing agents.

    Substitution: The amino and cyclobutylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitrobenzoic acids, while reduction can regenerate the original aminobenzoic acid.

Scientific Research Applications

3-amino-4-(cyclobutylamino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-amino-4-(cyclobutylamino)benzoic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit folic acid synthesis by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid . This inhibition can prevent the synthesis of folic acid, which is essential for the growth and proliferation of certain microorganisms.

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzoic acid: This compound is structurally similar but lacks the cyclobutylamino group.

    3-amino-4-hydroxybenzoic acid: This compound has a hydroxyl group instead of the cyclobutylamino group.

Uniqueness

3-amino-4-(cyclobutylamino)benzoic acid is unique due to the presence of the cyclobutylamino group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-amino-4-(cyclobutylamino)benzoic acid

InChI

InChI=1S/C11H14N2O2/c12-9-6-7(11(14)15)4-5-10(9)13-8-2-1-3-8/h4-6,8,13H,1-3,12H2,(H,14,15)

InChI Key

NUHDUDGYOAHCHW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=C(C=C(C=C2)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.